1,3-Bis(phenylimino)thiourea
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Overview
Description
1,3-Bis(phenylimino)thiourea is an organic compound with the chemical formula C13H10N4S It is a derivative of thiourea, where the hydrogen atoms are replaced by phenyl groups
Mechanism of Action
Target of Action
The primary target of 1,3-Bis(phenylimino)thiourea is the microtubule network within cells . Microtubules are essential cytoskeletal components with a central role in mitosis, making them particularly useful as a target for cancer chemotherapy .
Mode of Action
This compound interacts with its targets by inhibiting the polymerization of tubulin, a protein that makes up microtubules . This interference with microtubule function leads to mitotic arrest in prometaphase, a stage of cell division . This arrest is accompanied by major spindle abnormalities and a dissociation of cyclin B1 levels from the apparent mitotic stage .
Biochemical Pathways
The compound’s action affects the mitotic process, specifically the prometaphase stage of cell division . By inhibiting tubulin polymerization, this compound disrupts the formation of the mitotic spindle, an essential component for chromosome segregation . This disruption leads to cell cycle arrest and ultimately, cell death .
Pharmacokinetics
It has also demonstrated a relatively specific antitumor effect, arresting the growth of glioblastoma multiforme xenografts in nude mice at doses that were well-tolerated .
Result of Action
The molecular and cellular effects of this compound’s action include the induction of apoptosis, or programmed cell death . This is preceded by mitotic arrest in prometaphase, leading to major spindle abnormalities . Importantly, the compound has been shown to overcome drug resistance due to β-tubulin mutation and P-glycoprotein overexpression .
Action Environment
It’s worth noting that the compound was synthesized and tested under controlled laboratory conditions
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Bis(phenylimino)thiourea can be synthesized through the reaction of phenyl isothiocyanate with aniline. The reaction typically occurs in a solvent such as ethanol or methanol, under reflux conditions. The general reaction scheme is as follows:
[ \text{C}_6\text{H}_5\text{NCS} + \text{C}_6\text{H}_5\text{NH}_2 \rightarrow \text{C}_6\text{H}_5\text{N}=\text{C}(\text{S})\text{N}=\text{C}_6\text{H}_5 ]
In this reaction, phenyl isothiocyanate (C6H5NCS) reacts with aniline (C6H5NH2) to form this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(phenylimino)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiourea derivatives.
Substitution: The phenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiourea derivatives.
Substitution: Various substituted thiourea compounds.
Scientific Research Applications
1,3-Bis(phenylimino)thiourea has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound has shown potential as an antimicrobial and antioxidant agent.
Medicine: Research is ongoing into its potential use as an anticancer agent.
Industry: It is used in the production of polymers and as a stabilizer in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 1,1′-(Ethane-1,2-diyl)bis(3-phenylthiourea)
- 1,1′-(Propane-1,3-diyl)bis(3-phenylthiourea)
- 1,1′-(Butane-1,4-diyl)bis(3-phenylthiourea)
Uniqueness
1,3-Bis(phenylimino)thiourea is unique due to its specific structural arrangement, which allows for strong hydrogen bonding and coordination with metal ions. This makes it particularly useful in catalytic and coordination chemistry applications, as well as in biological research for its antimicrobial and anticancer properties.
Properties
IUPAC Name |
1,3-bis(phenylimino)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4S/c18-13(16-14-11-7-3-1-4-8-11)17-15-12-9-5-2-6-10-12/h1-10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWJXGGNBNZFXMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC(=S)N=NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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